7-Fluoroquinoline-2,4(1H,3H)-dione is a synthetic compound belonging to the quinoline family, characterized by a fluorine atom at the seventh position and two keto groups at the second and fourth positions of the quinoline ring. Its molecular formula is , with a molecular weight of approximately 179.15 g/mol. This compound is notable for its potential biological activities, particularly as an antibacterial agent, and its structural properties that allow for various chemical modifications .
The compound is classified as a heterocyclic organic compound and can be synthesized from commercially available starting materials such as 7-fluoroquinoline or anthranilic acid. It is categorized under the broader class of quinolines, which are recognized for their diverse biological activities and applications in medicinal chemistry.
The synthesis of 7-Fluoroquinoline-2,4(1H,3H)-dione typically involves several key steps:
In industrial settings, optimized synthetic routes may be employed to enhance scalability and cost-effectiveness. Techniques such as continuous flow reactors and green chemistry principles are increasingly utilized to improve efficiency and reduce waste during production.
7-Fluoroquinoline-2,4(1H,3H)-dione has a distinct molecular structure characterized by:
The presence of the fluorine atom at the seventh position imparts unique electronic properties that influence both reactivity and biological activity .
7-Fluoroquinoline-2,4(1H,3H)-dione can undergo several chemical reactions:
The mechanism of action for 7-Fluoroquinoline-2,4(1H,3H)-dione primarily involves its interaction with biological targets:
The chemical properties of 7-Fluoroquinoline-2,4(1H,3H)-dione include its ability to participate in various oxidation-reduction reactions due to the presence of keto groups. Its reactivity profile makes it suitable for further modifications that enhance its biological activity .
7-Fluoroquinoline-2,4(1H,3H)-dione has several scientific uses:
Quinazoline derivatives, characterized by a fused benzene and pyrimidine ring system, constitute a privileged scaffold in medicinal chemistry with a documented history spanning over a century. The structural versatility and drug-like properties of this heterocycle have enabled its integration into diverse therapeutic agents. Presently, more than 200 naturally occurring quinazoline alkaloids have been isolated from botanical and microbial sources, inspiring synthetic exploration. Notably, nine U.S. FDA-approved pharmaceuticals incorporate this core, including kinase inhibitors (gefitinib, lapatinib) and antihypertensives (prazosin), validating its pharmacological relevance. The scaffold’s capacity for structural modulation allows fine-tuning of electronic properties, lipophilicity, and target engagement, making it a resilient platform for antibiotic development, particularly against evolving multidrug-resistant pathogens [3] [6] [9].
7-Fluoroquinoline-2,4(1H,3H)-dione (CAS 1936695-43-0; C~9~H~6~FNO~2~; MW 179.15 g/mol) represents a strategic structural hybrid designed to overcome limitations of classical fluoroquinolones. Its core quinoline-2,4-dione architecture mirrors the pharmacophore of quinolone antibiotics but replaces the typical C3 carboxylic acid with a lactam carbonyl. This modification preserves hydrogen-bonding capacity critical for enzyme interactions while altering electronic distribution. The fluorine atom at C7 significantly enhances target affinity through electronegative effects and improved membrane permeability. Computational analyses predict favorable drug-like properties: LogP~ow~ (consensus) = 1.26, TPSA = 65.72 Ų, and high gastrointestinal absorption potential, positioning it as a promising antimicrobial candidate [1] [4] [5].
Table 1: Comparative Structural Analysis of Key Dione Derivatives
Compound | Core Scaffold | Molecular Formula | C7 Substituent | Key Structural Feature |
---|---|---|---|---|
7-Fluoroquinoline-2,4(1H,3H)-dione | Quinoline | C~9~H~6~FNO~2~ | Fluorine | 2,4-Diketo configuration |
7-Fluoroquinazoline-2,4(1H,3H)-dione | Quinazoline | C~8~H~5~FN~2~O~2~ | Fluorine | N~1~ in pyrimidine ring |
Fluoroquinolone standard (e.g., Ciprofloxacin) | Quinolone | C~17~H~18~FN~3~O~3~ | Fluorine | C3 carboxylic acid, Piperazinyl N4 |
Bacterial DNA gyrase (topoisomerase II) and topoisomerase IV represent clinically validated targets for quinolone antibiotics. These enzymes regulate DNA topology during replication, transcription, and repair. Classical fluoroquinolones (e.g., ciprofloxacin) inhibit these enzymes by forming drug-enzyme-DNA ternary complexes, leading to double-stranded DNA breaks and bactericidal activity. However, escalating resistance—mediated by mutations in gyrA/gyrB and parC/parE genes, efflux pumps, and plasmid-borne resistance genes—has diminished their efficacy against ESKAPE pathogens like MRSA and K. pneumoniae [2] [8].
Quinazoline-2,4-diones, including the 7-fluoro derivative, offer a distinct mechanistic advantage: they function as bioisosteres of fluoroquinolones but exploit alternative binding interactions within the topoisomerase domains. Biochemical studies confirm they competitively inhibit ATP-binding in the GyrB subunit and disrupt the cleavage-religation equilibrium in the GyrA-DNA complex. This dual-target engagement potentially circumvents common resistance mutations. Notably, hybrid derivatives incorporating triazole or oxadiazole moieties at N1/N3 positions exhibit enhanced potency against fluoroquinolone-resistant strains, with compound 13 (from Wei et al.) showing logGI~50~ values as low as -6.45 in cellular assays [2] [4] [5].
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2